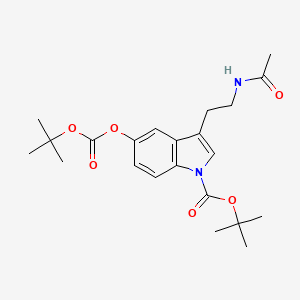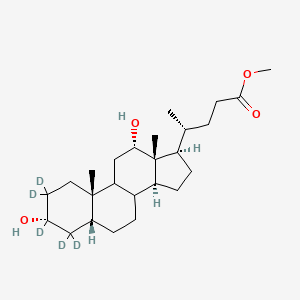
Ethyl Chloroacetate-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl chloroacetate is a chemical compound primarily used in the chemical industry . It serves as a solvent for organic synthesis and as an intermediate in the production of pesticides, such as sodium fluoroacetate .
Synthesis Analysis
Ethyl chloroacetate is generally prepared by the reaction of monochloroacetic acid (MCA) and ethanol . It has also been used in the synthesis of Cinepazet and 2,4-Thiazolidinedione .Molecular Structure Analysis
The molecular structure of Ethyl chloroacetate consists of a carbon backbone with an ethyl group (C2H5), a chloroacetate group (ClC=O), and an oxygen atom linking these two groups .Chemical Reactions Analysis
Ethyl chloroacetate is used as a solvent for organic synthesis and as an intermediate in the production of pesticides . It has been used in the synthesis of Cinepazet and 2,4-Thiazolidinedione .Physical And Chemical Properties Analysis
Ethyl chloroacetate has a molar mass of 122.55 g/mol and a density of 1.145 g/mL . It has a melting point of -26 °C and a boiling point of 143 °C .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl Chloroacetate-13C2 involves the substitution of two carbon atoms in Ethyl Chloroacetate with 13C isotope. This can be achieved by using a suitable reagent that can introduce the 13C isotope into the molecule.", "Starting Materials": [ "Ethyl Chloroacetate", "13C2-labeled reagent" ], "Reaction": [ "Step 1: Ethyl Chloroacetate is reacted with the 13C2-labeled reagent in the presence of a suitable catalyst.", "Step 2: The reaction mixture is then heated to a suitable temperature and allowed to react for a specific period of time.", "Step 3: The product is then isolated and purified using standard techniques such as distillation or chromatography.", "Step 4: The final product, Ethyl Chloroacetate-13C2, is obtained as a colorless liquid with a high degree of isotopic purity." ] } | |
Número CAS |
147151-00-6 |
Fórmula molecular |
C4H7ClO2 |
Peso molecular |
124.533 |
Nombre IUPAC |
ethyl 2-chloroacetate |
InChI |
InChI=1S/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1,4+1 |
Clave InChI |
VEUUMBGHMNQHGO-CQDYUVAPSA-N |
SMILES |
CCOC(=O)CCl |
Sinónimos |
2-Chloro-acetic Acid Ethyl Ester-13C2; (Ethoxycarbonyl)methyl-13C2 Chloride; 2-Chloroacetic Acid-13C2 Ethyl Ester; Ethyl 2-Monochloroacetate-13C2; Ethyl Chloracetate-13C2; Ethyl α-Chloroacetate-13C2; NSC 8833-13C2; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




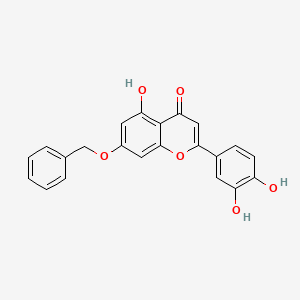
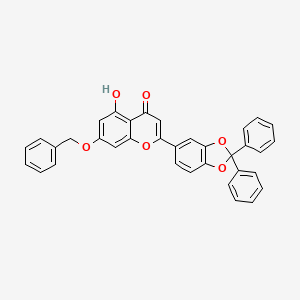

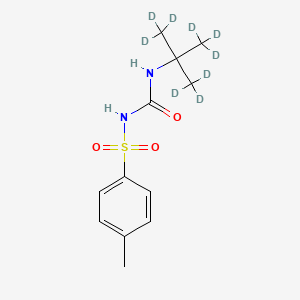
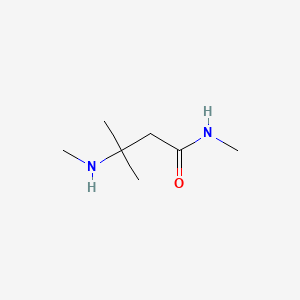
![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)
